5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

Description

Chemical Identity and Structural Significance

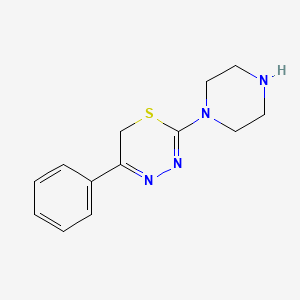

The molecular identity of 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine is defined by its C$${13}$$H$${18}$$Cl$$2$$N$$4$$S formula and a molecular weight of 333.3 g/mol . The compound belongs to the 1,3,4-thiadiazine family, a class of six-membered heterocycles containing one sulfur and two nitrogen atoms in a 1,3,4-triheteroatomic arrangement. The structural features of this molecule can be dissected as follows:

- Thiadiazine Core : The 1,3,4-thiadiazine ring provides a rigid, electron-deficient framework that facilitates π-π stacking interactions and hydrogen bonding with biological targets. The sulfur atom at position 1 and nitrogen atoms at positions 3 and 4 create a polarized electronic environment, enhancing reactivity at the C2 and C5 positions.

- Piperazine Substituent : At position 2 of the thiadiazine ring, a piperazine group introduces conformational flexibility and basicity. The piperazine’s two nitrogen atoms (one secondary, one tertiary) enable protonation at physiological pH, improving solubility and membrane permeability.

- Phenyl Group : A phenyl ring at position 5 contributes hydrophobic character, which may enhance binding to aromatic pockets in enzyme active sites or receptors.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$${13}$$H$${18}$$Cl$$2$$N$$4$$S | |

| Molecular Weight | 333.3 g/mol | |

| Thiadiazine Substitution | 1,3,4-Triheteroatomic |

The dihydrochloride salt form (CAS 1351655-09-8) is commonly used to improve crystallinity and stability. This structural configuration aligns with trends in modern drug design, where hybrid heterocycles are prioritized for their balanced physicochemical and pharmacokinetic properties.

Historical Development of Thiadiazine Derivatives in Medicinal Chemistry

Thiadiazines emerged in the mid-20th century as part of efforts to synthesize sulfur-containing heterocycles with enhanced bioactivity compared to their oxadiazole and thiazole counterparts. Early studies focused on 1,3,4-thiadiazines due to their synthetic accessibility via cyclization reactions involving thiosemicarbazides. Key milestones include:

- 1950s–1970s : Initial explorations identified thiadiazines as antimicrobial and antifungal agents. For example, 5-aryl-1,3,4-thiadiazol-2-amines demonstrated inhibitory activity against Staphylococcus aureus and Candida albicans.

- 1980s–2000s : Structural modifications, such as N-alkylation and aryl substitutions, expanded therapeutic applications. The introduction of piperazine moieties in the 1990s marked a turning point, enabling interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors).

- 2010s–Present : Advances in computational modeling and high-throughput screening revealed thiadiazines’ potential in oncology. Derivatives like 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine showed antiproliferative effects in breast and colon cancer cell lines.

The evolution of 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine builds upon these foundations. Its design incorporates lessons from earlier analogs, optimizing steric and electronic properties for target engagement. For instance, replacing the thiadiazole ring in precursor molecules with a thiadiazine core reduces metabolic degradation while maintaining affinity for kinase targets.

Role of Piperazine Moieties in Bioactive Compound Design

Piperazine is a privileged scaffold in medicinal chemistry, featured in >20% of FDA-approved small-molecule drugs. Its integration into 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine confers several advantages:

- Conformational Flexibility : The piperazine ring’s chair-to-boat transitions allow adaptation to diverse binding pockets. This flexibility is critical for interacting with G-protein-coupled receptors (GPCRs) and ion channels.

- Enhanced Solubility : Protonation of the piperazine nitrogens at physiological pH improves aqueous solubility, addressing a common limitation of hydrophobic thiadiazine derivatives.

- Pharmacophore Integration : Piperazine serves as a spacer or linker, positioning substituents for optimal interactions. In the case of 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine, the piperazine’s distal nitrogen can be functionalized to modulate selectivity (e.g., for serotonin receptors vs. histamine receptors).

Recent synthetic innovations, such as asymmetric piperazine functionalization, have further enhanced the scaffold’s utility. For example, 4-ethoxyphenyl piperazine derivatives exhibit improved blood-brain barrier penetration, a property relevant to central nervous system (CNS) drug development. In the context of 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine, molecular dynamics simulations suggest that the piperazine moiety stabilizes interactions with tyrosine kinase domains through water-mediated hydrogen bonds.

Properties

Molecular Formula |

C13H16N4S |

|---|---|

Molecular Weight |

260.36 g/mol |

IUPAC Name |

5-phenyl-2-piperazin-1-yl-6H-1,3,4-thiadiazine |

InChI |

InChI=1S/C13H16N4S/c1-2-4-11(5-3-1)12-10-18-13(16-15-12)17-8-6-14-7-9-17/h1-5,14H,6-10H2 |

InChI Key |

SIJRFUNQWYFTHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Spectral Analysis

-

1H NMR (CDCl3): Signals at δ 7.72–7.23 ppm (10H, m, aromatic protons), δ 3.77–3.15 ppm (8H, s, piperazine-CH2), and δ 5.66–5.61 ppm (1H, m, thiadiazine-H).

-

13C NMR: Peaks at δ 184.46–128.27 ppm (thiadiazine and aromatic carbons) and δ 48.66–46.81 ppm (piperazine carbons).

-

IR (KBr): Absorption bands at υ 2983–2898 cm⁻¹ (C-H stretch) and υ 1637–1554 cm⁻¹ (C=N).

Elemental Analysis

Consistent with molecular formula C15H17N5S, calculated (%): C, 58.61; H, 5.57; N, 22.78. Found: C, 58.59; H, 5.55; N, 22.75.

Optimization and Yield Considerations

Reaction yields vary significantly based on methodology:

Key factors influencing yields include solvent choice (polar aprotic solvents enhance SNAr), catalyst selection (triethylamine vs. NaOH), and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The thiadiazine ring can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetic acid; temperatures ranging from room temperature to 80°C.

Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from 0°C to room temperature.

Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or toluene; temperatures ranging from 0°C to 50°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted thiadiazine derivatives

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is its antimicrobial properties. Research has indicated that derivatives of thiadiazine compounds exhibit notable activity against various microbial strains. For instance, a study on related thiadiazole derivatives demonstrated their effectiveness against multiple bacterial and fungal pathogens, suggesting that 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine could have similar applications .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro evaluations showed that compounds structurally related to 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism involves the activation of caspases, which are crucial for the apoptotic process .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-(Trifluoromethyl)-thiadiazole derivative | MCF7 | 25 | |

| 5-(Chloro)-thiadiazole derivative | PC3 | 30 |

Neurological Applications

The piperazine moiety present in the compound suggests potential applications in treating neurological disorders. Piperazine derivatives have been studied for their anxiolytic and antidepressant effects. The structural similarity of 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine to known piperazine-based drugs indicates that it may possess similar pharmacological activities .

Tuberculosis Treatment

Compounds similar to 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine have been explored for their efficacy against Mycobacterium tuberculosis. Research indicates that thiadiazole derivatives can enhance the effectiveness of existing antitubercular agents by exhibiting synergistic effects when used in combination therapies .

Table 3: Efficacy Against Tuberculosis

| Compound | Activity | Reference |

|---|---|---|

| Thiadiazole derivative | Synergistic with Rifampicin | |

| Thiadiazole derivative | Inhibitory effect on M. tuberculosis |

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated various thiadiazole derivatives for their antimicrobial properties using standard disk diffusion methods. The results indicated that compounds with a piperazine substituent exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Mechanism

In a study focused on apoptosis induction in cancer cells, researchers synthesized several thiadiazole derivatives and assessed their effects on caspase activation. The findings revealed that certain derivatives significantly increased caspase activity in MCF7 cells, leading to apoptosis .

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The pharmacological and physicochemical properties of 5-phenyl-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine can be contextualized through comparison with structurally similar compounds. Below is a detailed analysis:

Structural Analogs in the 1,3,4-Thiadiazine Family

Key Observations :

- Piperazine vs. N-Methylpiperazine : Methylation of the piperazine nitrogen (e.g., in dihydrobromides 364) improves antiarrhythmic activity but may reduce blood-brain barrier penetration due to increased polarity .

- Aromatic Substituents : Phenyl and benzodioxol groups at position 5 enhance π-π stacking interactions with biological targets, whereas halogenated variants (e.g., 4-chlorophenyl) may improve metabolic stability .

Pharmacological Activity Comparison

- Antiarrhythmic Activity: 2-(N-Methylpiperazino)-5-aryl derivatives show efficacy in arrhythmia models, likely via ion channel modulation. The un-methylated piperazine analog may exhibit weaker activity due to reduced basicity .

- Antithrombotic and Antiplatelet Effects : N-Morpholinyl and N-thiomorpholinyl analogs demonstrate antithrombotic activity, but piperazine derivatives are less studied in this context .

Biological Activity

5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is . The compound features a thiadiazine ring system, which is known for its pharmacological properties.

Synthesis

The synthesis of 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine typically involves the reaction of piperazine with various thiadiazole derivatives. The process may include the following steps:

- Formation of Thiadiazole : The initial step involves the formation of a thiadiazole ring through cyclization reactions.

- Substitution Reaction : Piperazine is then introduced to form the final product via nucleophilic substitution.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. A study indicated that compounds related to 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine demonstrated moderate to good activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

Anticancer Properties

Several studies have explored the anticancer potential of thiadiazole derivatives. For instance:

- In vitro Studies : Compounds similar to 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine were tested against human cancer cell lines (e.g., A431 and Jurkat cells), showing promising cytotoxic effects with IC50 values lower than standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Phenyl-2-(piperazin-1-YL)-6H-thiadiazine | A431 | <10 | |

| 5-Phenyl-2-(piperazin-1-YL)-6H-thiadiazine | Jurkat | <10 |

Neuropharmacological Effects

Some studies have indicated potential neuropharmacological effects of thiadiazole derivatives. For example, they may exhibit anticonvulsant activity by modulating neurotransmitter systems in the brain .

The biological activity of 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific protein kinases involved in tumor progression.

- Receptor Modulation : It could also interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

Case Studies

A notable case study involved the evaluation of a series of thiadiazole compounds in a preclinical model for cancer therapy. The results indicated that modifications in the piperazine moiety significantly affected the anticancer efficacy and selectivity towards different cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Phenyl-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine, and what critical reaction conditions ensure successful cyclization?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, phenylhydrazine and ethyl acetoacetate are refluxed with acetic acid to form intermediates, followed by thiadiazine ring closure using reagents like phosphorus oxychloride. Critical conditions include maintaining anhydrous environments, precise stoichiometric ratios, and controlled temperatures (70–90°C). Post-reaction, ice-cold water and NaOH are added to precipitate the product, which is recrystallized from methanol for purification .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include -NMR, -NMR, and IR spectroscopy. For instance, -NMR identifies aromatic protons (δ 7.2–7.8 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Discrepancies between observed and predicted spectra are resolved by cross-verifying with high-resolution mass spectrometry (HRMS) or X-ray crystallography. Recrystallization and repeated spectral analysis under standardized conditions (e.g., deuterated solvents, 25°C) minimize artifacts .

Q. How is the purity of the compound assessed post-synthesis, and what solvent systems are optimal for TLC analysis?

- Methodological Answer : Thin-layer chromatography (TLC) using silica gel plates and a solvent system of toluene:ethyl acetate:water (8.7:1.2:1.1 v/v/v) is recommended. Spots are visualized via iodine vapor or UV light. Purity is quantified via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) as the mobile phase, achieving baseline separation at 254 nm .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this thiadiazine derivative in multi-step syntheses?

- Methodological Answer : Yield optimization involves screening catalysts (e.g., triethylamine, piperidine) and solvents (DMF, acetonitrile). For example, refluxing intermediates with piperidine in ethyl acetate for 1 hour enhances cyclization efficiency. Reaction monitoring via TLC every 30 minutes ensures timely termination to avoid side products. Statistical tools like Design of Experiments (DoE) can model parameter interactions (e.g., temperature, molar ratios) .

Q. What strategies are employed to analyze discrepancies between computational modeling predictions and experimental spectral data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Deviations >0.3 ppm in -NMR suggest conformational flexibility or proton exchange effects. Molecular dynamics simulations (e.g., in Gaussian 09) reconcile these by modeling solvent interactions or tautomeric equilibria. Experimental validation via variable-temperature NMR or deuterium exchange experiments further clarifies ambiguities .

Q. What experimental designs are recommended for establishing structure-activity relationships (SAR) of analogs targeting specific biological pathways?

- Methodological Answer : SAR studies require systematic substitution at the phenyl (C5) and piperazine (C2) positions. For example, introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring enhances antibacterial activity. Biological assays (MIC tests against S. aureus and E. coli) are conducted in triplicate at concentrations of 1–100 µg/mL. Dose-response curves and IC values are analyzed using GraphPad Prism .

Q. How should stability studies be structured to evaluate the compound's degradation under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability testing involves incubating the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 40°C/75% RH for 30 days. Samples are analyzed weekly via HPLC for degradation products (e.g., hydrolyzed piperazine rings). Kinetic modeling (Arrhenius equation) predicts shelf life, while LC-MS identifies degradation pathways, such as oxidation of the thiadiazine sulfur .

Q. What methodologies validate the reproducibility of synthetic protocols across different laboratory settings?

- Methodological Answer : Interlaboratory validation requires detailed Standard Operating Procedures (SOPs) specifying reagent grades (e.g., ACS-certified solvents), equipment (e.g., oil bath vs. microwave synthesizer), and analytical thresholds (e.g., ≥95% HPLC purity). Collaborative trials with independent labs compare yields and spectral data. Statistical analysis (ANOVA) confirms protocol robustness, with <5% variance in key metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.